2-(N-Benzylbenzenesulfonamido)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(N-Benzylbenzenesulfonamido)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a benzenesulfonamide moiety, and an acetamide group linked to a phenylethyl chain. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzylbenzenesulfonamido)-N-(2-phenylethyl)acetamide typically involves multiple steps:
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Formation of Benzenesulfonamide: : The initial step involves the reaction of benzenesulfonyl chloride with benzylamine to form N-benzylbenzenesulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{C}_6\text{H}_5 + \text{HCl} ]
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Acetamide Formation: : The next step involves the reaction of the N-benzylbenzenesulfonamide with 2-phenylethylamine in the presence of acetic anhydride to form the final product, this compound.
[ \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{C}_6\text{H}_5 + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Sulfinamide, sulfide derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
2-(N-Benzylbenzenesulfonamido)-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of sulfonamide compounds with biological targets.
Medicine: Explored for its potential therapeutic effects. Sulfonamide derivatives are known for their antibacterial properties, and this compound may exhibit similar activities.
Industry: Utilized in the development of new materials and chemical processes. Its unique structure makes it a candidate for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(N-Benzylbenzenesulfonamido)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzenesulfonamide: Lacks the acetamide and phenylethyl groups, making it less complex.
N-(2-Phenylethyl)acetamide: Lacks the sulfonamide group, resulting in different chemical properties.
Sulfanilamide: A simpler sulfonamide compound with well-known antibacterial properties.
Uniqueness
2-(N-Benzylbenzenesulfonamido)-N-(2-phenylethyl)acetamide is unique due to its combination of a sulfonamide group with benzyl and phenylethyl substituents. This structural complexity may confer unique biological activities and chemical reactivity compared to simpler sulfonamide derivatives.
Properties
Molecular Formula |
C23H24N2O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H24N2O3S/c26-23(24-17-16-20-10-4-1-5-11-20)19-25(18-21-12-6-2-7-13-21)29(27,28)22-14-8-3-9-15-22/h1-15H,16-19H2,(H,24,26) |
InChI Key |
CQMHFCMXSBBFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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